molecular formula C5H5Cl2NO3 B14327701 (3-Chloropropanamido)(oxo)acetyl chloride CAS No. 111314-46-6

(3-Chloropropanamido)(oxo)acetyl chloride

Cat. No.: B14327701
CAS No.: 111314-46-6
M. Wt: 198.00 g/mol
InChI Key: NUDFHVMERMVUBF-UHFFFAOYSA-N
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Description

(3-Chloropropanamido)(oxo)acetyl chloride is an organic compound that features both amide and acyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropropanamido)(oxo)acetyl chloride typically involves the reaction of 3-chloropropanoic acid with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with an amine to form the final product. The reaction conditions often require low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and improved safety. The use of automated systems helps in maintaining the required low temperatures and in handling the corrosive nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropropanamido)(oxo)acetyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-chloropropanoic acid and oxalic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the acyl chloride group.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.

    Hydrolysis Conditions: Mild acidic or basic conditions facilitate the hydrolysis of the compound.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Alcohols: Formed through reduction reactions.

    Carboxylic Acids: Formed through hydrolysis.

Scientific Research Applications

(3-Chloropropanamido)(oxo)acetyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various amides and esters.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Chloropropanamido)(oxo)acetyl chloride involves the reactivity of its acyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Acetyl Chloride: Similar in reactivity but lacks the amide functional group.

    Propionyl Chloride: Similar structure but with a different alkyl chain length.

    3-Chloropropionyl Chloride: Similar structure but without the oxo group.

Uniqueness

(3-Chloropropanamido)(oxo)acetyl chloride is unique due to the presence of both amide and acyl chloride functional groups, which provide it with a distinct reactivity profile. This dual functionality allows for a wider range of chemical transformations compared to similar compounds.

Properties

CAS No.

111314-46-6

Molecular Formula

C5H5Cl2NO3

Molecular Weight

198.00 g/mol

IUPAC Name

2-(3-chloropropanoylamino)-2-oxoacetyl chloride

InChI

InChI=1S/C5H5Cl2NO3/c6-2-1-3(9)8-5(11)4(7)10/h1-2H2,(H,8,9,11)

InChI Key

NUDFHVMERMVUBF-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(=O)NC(=O)C(=O)Cl

Origin of Product

United States

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